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Compound of Interest

Compound Name: SAR113945

Cat. No.: B1193470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of SAR113945, a known

IκB kinase β (IKKβ) inhibitor, in the context of other well-characterized inhibitors targeting the

same kinase. While detailed, quantitative cross-reactivity data for SAR113945 against a broad

kinase panel is not publicly available, this document summarizes its known specificity and

compares it with publicly accessible data for other selective IKKβ inhibitors. The information

herein is intended to assist researchers in understanding the selectivity landscape of IKKβ

inhibitors and the methodologies used to determine it.

SAR113945 is a selective inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway.[1][2]

In vitro experiments have demonstrated its specific inhibition of the IκB kinase complex, and

profiling against other kinases, enzymes, and ion channels supported its clinical development.

[2][3] The compound has been investigated in clinical trials for osteoarthritis.[2][3]

Comparison of IKKβ Inhibitor Selectivity
Understanding the selectivity of a kinase inhibitor is crucial for interpreting its biological effects

and anticipating potential off-target activities. The following table summarizes the inhibitory

potency (IC50) of several well-known IKKβ inhibitors against IKKβ and the closely related IKKα

isoform, providing a measure of their selectivity.
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Inhibitor IKKβ IC50 (nM) IKKα IC50 (nM)
Selectivity
(IKKα/IKKβ)

Mechanism of
Action

SAR113945
Data not publicly

available

Data not publicly

available

Data not publicly

available
IKKβ inhibitor

TPCA-1 17.9[4] 400[4] ~22-fold[4] ATP-competitive

MLN120B 45[4][5] >50,000[4][5] >1100-fold[4] ATP-competitive

BMS-345541 300[4][6][7] 4,000[4][6][7] ~13-fold[1] Allosteric[1][6]

IKK-16 40[4] 200[4] 5-fold ATP-competitive

LY2409881 30[4]
>300 (over 10-

fold selective)
>10-fold[4] ATP-competitive

PS-1145 88[4]
Data not

specified

Data not

specified
ATP-competitive

Experimental Protocols
The determination of kinase inhibitor potency and selectivity is typically performed using

biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures

the amount of ADP produced during the kinase reaction.

Biochemical Kinase Inhibition Assay (ADP-Glo™
Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Principle: This assay quantifies the amount of ADP produced by a kinase reaction. The kinase

phosphorylates a substrate using ATP, generating ADP. The ADP-Glo™ reagent is then added

to convert the ADP to ATP, and a subsequent kinase detection reagent uses this ATP in a

luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

Purified recombinant kinase (e.g., IKKβ)
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Kinase-specific substrate (e.g., IKKtide)

ATP

Kinase assay buffer

Test compound (e.g., SAR113945)

ADP-Glo™ Kinase Assay Kit (Promega)

96-well or 384-well plates

Luminometer

Procedure:

Reagent Preparation:

Prepare the kinase assay buffer.

Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase

assay buffer.

Perform serial dilutions of the test compound in the assay buffer. A vehicle control (e.g.,

DMSO) should be prepared at the same final concentration as in the test compound wells.

Reaction Setup:

Add the diluted test compound or vehicle to the appropriate wells of the microplate.

Add a master mix containing the kinase assay buffer, ATP, and substrate to all wells.

To initiate the kinase reaction, add the diluted kinase to all wells except for the "no

enzyme" control wells.

Incubation:

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60

minutes).
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ADP Detection:

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and convert the

generated ADP to ATP.

Incubate at room temperature for approximately 40 minutes.

Luminescence Measurement:

Add the Kinase Detection Reagent to each well, which contains luciferase and luciferin.

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to

stabilize.

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

Calculate the percent inhibition for each concentration of the test compound relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a dose-response curve to determine the IC50 value.

Visualizations
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, which is inhibited by

SAR113945 and other IKKβ inhibitors.
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Caption: Canonical NF-κB signaling pathway.

Kinase Inhibitor Selectivity Profiling Workflow
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The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase

inhibitor.
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Caption: Experimental workflow for kinase profiling.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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